Product packaging for 7-(3,4-Difluorophenyl)-1H-indole(Cat. No.:)

7-(3,4-Difluorophenyl)-1H-indole

Cat. No.: B8061050
M. Wt: 229.22 g/mol
InChI Key: NLGFZRHCRBHJKS-UHFFFAOYSA-N
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Description

7-(3,4-Difluorophenyl)-1H-indole (CAS 2172309-61-2) is a fluorinated indole derivative of significant interest in medicinal chemistry and drug discovery. This compound features a 1H-indole core, a privileged scaffold in natural products and pharmaceuticals, substituted with a 3,4-difluorophenyl group at the 7-position . The molecular formula is C14H9F2N, and it has a molecular weight of 229.22 . The indole nucleus is a fundamental pharmacophore found in a wide range of biologically active compounds, demonstrating diverse clinical applications including antiviral, anti-inflammatory, anticancer, anti-HIV, and antimicrobial activities . The introduction of fluorine atoms, particularly in a difluorophenyl configuration, is a well-established strategy in modern drug design. Fluorination can profoundly influence a molecule's pharmacokinetic properties, such as its metabolic stability, membrane permeability, and bioavailability . Recent research highlights the effectiveness of fluorinated indole derivatives, noting that fluoropharmaceuticals constitute about 20% of all approved medicines . Specifically, difluorophenyl-substituted indole hybrids have been investigated for their enhanced biological potential, particularly in the synthesis of novel compounds with antiproliferative properties . As a building block, this compound serves as a key intermediate for the design and synthesis of more complex molecular architectures. Researchers utilize this compound in the development of hybrid chalcones and other derivatives aimed at evaluating anticancer and antioxidant activities . Its structure makes it a valuable precursor for exploring structure-activity relationships in the search for new therapeutic agents. This product is intended for research applications only in a laboratory setting. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9F2N B8061050 7-(3,4-Difluorophenyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(3,4-difluorophenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N/c15-12-5-4-10(8-13(12)16)11-3-1-2-9-6-7-17-14(9)11/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGFZRHCRBHJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC(=C(C=C3)F)F)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 3,4 Difluorophenyl 1h Indole

Historical and Evolving Approaches to Indole (B1671886) Core Construction

The indole nucleus is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. Consequently, a multitude of synthetic methods for its construction have been developed over the past century and a half. These methods can be broadly categorized into classical name reactions and modern catalytic approaches.

Classical Indole Syntheses (e.g., Fischer, Bischler)

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of indole chemistry. testbook.comwikipedia.org This acid-catalyzed reaction involves the cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. testbook.comwikipedia.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) being effective. wikipedia.org

The Bischler-Möhlau indole synthesis, another classical method, involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. wikipedia.orgresearchgate.net This reaction typically requires harsh conditions and can result in a mixture of products, which has limited its widespread use compared to the Fischer synthesis. wikipedia.org However, recent modifications, such as the use of microwave irradiation, have improved its efficiency. researchgate.net

Classical Indole Synthesis Reactants Conditions Key Features
Fischer Indole Synthesis Phenylhydrazine, Aldehyde/KetoneAcid catalyst (Brønsted or Lewis), HeatWidely applicable, forms the indole ring in a single step from acyclic precursors. testbook.comwikipedia.org
Bischler-Möhlau Indole Synthesis α-Halo- or α-hydroxy-ketone, ArylamineExcess arylamine, HeatForms 2-arylindoles, harsh conditions can be a limitation. wikipedia.orgresearchgate.net

Modern Catalytic Approaches (e.g., Metal-Mediated Cyclizations)

The advent of transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of substituted indoles. mdpi.comnumberanalytics.commdpi.com Palladium-catalyzed reactions are particularly prominent in this area. organicreactions.org These methods often involve the intramolecular cyclization of suitably functionalized anilines.

One common strategy is the palladium-catalyzed cyclization of 2-alkynylanilines. organicreactions.org This approach allows for the construction of the indole ring with various substituents at different positions. Other transition metals like rhodium and copper have also been successfully employed in catalytic indole syntheses. mdpi.comnih.gov For instance, rhodium(III) catalysis has been utilized for the C-H activation and annulation of indoles, leading to polycyclic indole derivatives. nih.gov

Specific Synthetic Pathways to the 7-(3,4-Difluorophenyl)-1H-indole Core

The synthesis of this compound requires specific strategies that allow for the precise introduction of the difluorophenyl group at the C7 position of the indole ring.

Strategies Utilizing 3,4-Difluoroaniline (B56902) Precursors

A logical and frequently employed approach involves starting with a pre-functionalized aniline, namely 3,4-difluoroaniline. This compound can be prepared through methods such as the nitration of 1,2-difluorobenzene (B135520) followed by reduction. google.com Another route involves the reaction of 3-fluoro-1-hydroxylamine with anhydrous hydrogen fluoride. google.com

Once obtained, 3,4-difluoroaniline can be utilized in classical indole syntheses. For example, a Sandmeyer-type reaction can be used to convert it into the corresponding hydrazine, which can then undergo a Fischer indole synthesis with an appropriate ketone or aldehyde to construct the indole core with the 3,4-difluoro substituent already incorporated into the benzene (B151609) ring portion of the indole.

Regioselective Functionalization at the Indole 7-Position

Achieving regioselective functionalization at the C7 position of an existing indole ring presents a significant challenge due to the inherent reactivity of other positions, particularly C3 and C2. nih.govnih.gov However, several modern catalytic methods have been developed to address this.

A powerful strategy involves the use of a directing group on the indole nitrogen. nih.govthieme-connect.comresearchgate.net This directing group coordinates to a transition metal catalyst, bringing the catalyst into proximity of the C7-H bond and facilitating its activation and subsequent functionalization. The N-pivaloyl group, for instance, has been shown to be effective in directing rhodium-catalyzed C7-alkenylation and alkylation of indoles. nih.govthieme-connect.com Similarly, ruthenium(II) catalysis with a pivaloyl directing group has enabled C7-amidation and alkenylation. nih.gov The steric bulk of the directing group is often crucial for achieving high C7 selectivity. researchgate.net

Another approach to C7 arylation involves a multi-step sequence of reduction of the indole to an indoline, followed by C7-H functionalization, and subsequent re-aromatization to the indole. nih.gov

Method for C7-Functionalization Catalyst/Reagents Key Features
Directed C-H Activation Rhodium or Ruthenium catalyst, N-Pivaloyl directing groupHigh regioselectivity for the C7 position. nih.govthieme-connect.comnih.gov
Indoline Reduction/Functionalization Reduction, C-H functionalization, OxidationMulti-step process to achieve C7 functionalization. nih.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency and yield of any synthetic route to this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in palladium-catalyzed cross-coupling reactions for N-arylation of indoles, the choice of ligand and base can significantly impact the outcome. researchgate.net Similarly, in Fischer indole syntheses, the concentration and type of acid catalyst are critical. testbook.com Microwave-assisted synthesis has emerged as a valuable tool to accelerate reaction times and improve yields in many indole syntheses. researchgate.netrsc.org

The selection of reagents is also paramount. In the context of synthesizing this compound via a Suzuki or other cross-coupling reaction at the C7 position, the choice of the boron or other organometallic reagent containing the 3,4-difluorophenyl moiety is a key consideration.

A one-pot, three-component synthesis of N-arylindoles has been developed using a microwave-promoted sequential Fischer indolization and copper(I)-catalyzed N-arylation. rsc.org This method utilizes a simple and inexpensive catalyst/base system (Cu₂O/K₃PO₄) in an environmentally friendly solvent (ethanol) and does not require ligands or an inert atmosphere. rsc.org The optimization of this process involved screening various copper catalysts, bases, and solvents, with the final conditions enabling the synthesis of a range of N-arylindoles in good yields. rsc.org

Parameter Influence on Reaction Example
Catalyst Affects reaction rate and selectivity.In N-arylation, palladium catalysts are often used; the choice of ligand is crucial. researchgate.net
Solvent Can influence solubility, reaction rate, and even selectivity.Ethanol is an environmentally benign solvent used in some modern indole syntheses. rsc.org
Base Crucial for deprotonation steps and catalyst regeneration.K₃PO₄ is an effective base in copper-catalyzed N-arylation. rsc.org
Temperature Affects reaction kinetics; higher temperatures can increase rates but may lead to side products.Microwave irradiation can significantly reduce reaction times. researchgate.netrsc.org
Reagent Selection The nature of the starting materials dictates the final product.Using 3,4-difluoroaniline in a Fischer synthesis directly incorporates the desired substituent. google.comgoogle.com

Considerations for Scalability in Synthesis

The successful transition of a synthetic route from the laboratory bench to large-scale industrial production is a complex undertaking that requires careful consideration of numerous factors beyond simple reaction yield. For the synthesis of this compound, particularly via the robust Suzuki-Miyaura cross-coupling reaction, several key aspects must be addressed to ensure a safe, efficient, and economically viable process.

A primary challenge in scaling up palladium-catalyzed reactions is the cost and sourcing of the palladium catalyst and the specialized phosphine (B1218219) ligands. While catalysts like Pd(PPh₃)₄ and those based on ligands such as XPhos and SPhos are effective on a lab scale, their price can be prohibitive for large-scale manufacturing. Process development often focuses on minimizing catalyst loading (mol %) without compromising reaction efficiency and completion time. This can be achieved through rigorous optimization of reaction parameters, including temperature, concentration, and the choice of base and solvent. The use of more stable and less expensive pre-catalysts is also a common strategy.

Another critical aspect is the removal of residual palladium from the final active pharmaceutical ingredient (API). Regulatory bodies have stringent limits on the amount of residual heavy metals in pharmaceutical products. Therefore, developing an effective and scalable purification strategy is paramount. This can involve treatment with scavenging agents, such as activated carbon or specialized resins, or designing the process to facilitate the precipitation and filtration of the spent catalyst. The choice of solvent and workup procedure plays a crucial role in the efficiency of palladium removal.

The safety profile of the reaction is a non-negotiable consideration for scale-up. The use of flammable solvents like dioxane or tetrahydrofuran (B95107) (THF) on a large scale necessitates specialized equipment and stringent safety protocols to mitigate the risk of fire or explosion. Process safety reviews will also assess the thermal stability of reactants, intermediates, and products to prevent runaway reactions. The choice of reagents is also scrutinized; for instance, replacing pyrophoric reagents like tert-butyllithium (B1211817) with safer alternatives is often a priority in process development.

Furthermore, the environmental impact and sustainability of the synthesis are increasingly important. The principles of green chemistry guide the selection of less hazardous solvents, the reduction of waste streams, and the development of processes that are more atom-economical. For instance, exploring the use of water as a reaction solvent, as has been demonstrated for some Suzuki-Miyaura couplings, can significantly improve the environmental footprint of the synthesis. researchgate.net

Finally, the physical properties of the intermediates and the final product, such as crystallinity and solubility, are important for ease of handling, purification, and formulation on a large scale. A process that yields a crystalline product that can be easily isolated and purified by filtration is highly desirable over one that produces an oil requiring chromatographic purification.

A summary of key scalability considerations for the Suzuki-Miyaura synthesis of this compound is presented in the table below.

ConsiderationLaboratory Scale FocusLarge-Scale Focus
Catalyst High efficiency, readily availableLow loading, cost-effective, stable, efficient palladium removal
Solvents Reaction performanceSafety (flammability), environmental impact (green solvents), ease of recovery
Reagents High reactivitySafety (e.g., non-pyrophoric), cost, availability in bulk
Workup & Purification ChromatographyCrystallization, filtration, extraction, efficient impurity and metal removal
Process Safety Standard laboratory precautionsHazard analysis (HAZOP), thermal stability studies, control of exotherms
Cycle Time Not a primary constraintMinimized for plant efficiency and cost-effectiveness

Advanced Spectroscopic and Structural Elucidation of 7 3,4 Difluorophenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the molecular framework of 7-(3,4-Difluorophenyl)-1H-indole. By analyzing the magnetic behavior of the ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the chemical environment of each atom can be constructed. The following subsections detail the predicted NMR data for this compound, based on established principles and data from analogous structures.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the protons on both the indole (B1671886) and the difluorophenyl rings. The chemical shifts are influenced by the electron-donating nature of the indole nitrogen and the electron-withdrawing effects of the fluorine atoms.

The proton on the indole nitrogen (N-H) is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons of the indole ring are expected to resonate in the aromatic region. Specifically, the H2 and H3 protons on the pyrrole (B145914) part of the indole ring will likely appear as a doublet and a triplet, respectively. The protons on the benzene (B151609) portion of the indole (H4, H5, and H6) will exhibit complex splitting patterns due to spin-spin coupling.

The protons on the 3,4-difluorophenyl ring will also resonate in the aromatic region, with their chemical shifts and multiplicities dictated by coupling to each other and to the fluorine atoms.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H8.1 (broad s)s-
H27.3 (d)d~2.5
H36.5 (t)t~2.5
H47.6 (d)d~8.0
H57.1 (t)t~8.0
H67.2 (d)d~8.0
H2'7.4-7.5 (m)m-
H5'7.4-7.5 (m)m-
H6'7.3-7.4 (m)m-

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization state and the electronic effects of neighboring atoms, particularly the nitrogen and fluorine atoms.

The carbons of the indole ring are expected to appear in the range of δ 100-140 ppm. The carbons directly bonded to the nitrogen (C2 and C7a) will be deshielded. The carbons of the 3,4-difluorophenyl ring will also be in the aromatic region, with the carbons directly attached to the fluorine atoms (C3' and C4') exhibiting large C-F coupling constants.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~103
C3a~129
C4~122
C5~121
C6~120
C7~115
C7a~136
C1'~138
C2'~118 (d, J ≈ 20 Hz)
C3'~150 (dd, J ≈ 250, 15 Hz)
C4'~152 (dd, J ≈ 250, 15 Hz)
C5'~119 (d, J ≈ 20 Hz)
C6'~125

Fluorine-19 (¹⁹F) NMR Analysis

¹⁹F NMR spectroscopy is a powerful technique for probing the environment of fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at the C3' and C4' positions of the phenyl ring.

The chemical shifts of these fluorine atoms will be influenced by their position on the aromatic ring and their coupling to neighboring protons and to each other. The ortho-coupling (³JFF) between F3' and F4' is typically in the range of 20-30 Hz.

Predicted ¹⁹F NMR Data for this compound:

FluorinePredicted Chemical Shift (δ, ppm)Multiplicity
F3'-135 to -145d
F4'-135 to -145d

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.

A prominent feature will be the N-H stretching vibration of the indole ring, which is expected to appear as a sharp band around 3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorption bands in the 1300-1100 cm⁻¹ region.

Predicted IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C stretch
1300-1100C-F stretch
850-750C-H out-of-plane bending

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound is expected to be dominated by vibrations of the aromatic rings. nih.govresearchgate.net

The symmetric breathing modes of the indole and difluorophenyl rings are expected to give rise to strong Raman bands. nih.govresearchgate.net The C-H in-plane bending and ring deformation modes will also be visible. Due to the non-polar nature of many of these vibrations, they often produce stronger signals in the Raman spectrum compared to the IR spectrum.

Predicted Raman Shifts for this compound:

Raman Shift (cm⁻¹)Assignment
~1610Aromatic C=C stretch
~1580Aromatic C=C stretch
~1010Ring breathing mode
~760Ring breathing mode

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical insights into the electronic transitions within a molecule, governed by its chromophoric system. For this compound, the indole ring system conjugated with the difluorophenyl group constitutes the primary chromophore.

UV-Vis spectroscopy would be utilized to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to various excited states. The absorption maxima (λmax) are characteristic of the molecule's electronic structure. For indole and its derivatives, characteristic absorption bands are typically observed in the ultraviolet region. The substitution of a 3,4-difluorophenyl group at the 7-position of the indole ring is expected to influence the position and intensity of these bands.

A hypothetical data table for the UV-Vis absorption of this compound in a specified solvent, such as ethanol, would be structured as follows:

Absorption Maximum (λmax, nm)Molar Absorptivity (ε, M-1cm-1)Transition
Data not availableData not availablee.g., π → π
Data not availableData not availablee.g., π → π

The data would be obtained by measuring the absorbance of solutions of known concentration in a spectrophotometer across a range of wavelengths.

The fluorescence properties of this compound would be investigated to understand its behavior upon relaxation from an excited electronic state. This involves measuring the emission spectrum after excitation at a wavelength corresponding to an absorption maximum. Key parameters include the fluorescence emission maximum (λem), the Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process.

A representative data table for the fluorescence properties would look like this:

Excitation Wavelength (λex, nm)Emission Maximum (λem, nm)Stokes Shift (nm)Quantum Yield (Φf)
Data not availableData not availableData not availableData not available

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would reveal the molecular ion peak (M+), corresponding to the intact molecule, and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can help to confirm the structure.

A summary of expected mass spectrometric data would be presented as follows:

Ion TypeCalculated m/zObserved m/zFragmentation
[M+H]+Data not availableData not availableMolecular Ion
Fragment 1Data not availableData not availablee.g., Loss of HF
Fragment 2Data not availableData not availablee.g., Loss of C6H3F2

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Obtaining suitable single crystals of this compound would be the first critical step. Subsequent X-ray diffraction analysis would yield detailed crystallographic data, which would be tabulated as shown below:

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (Å3)Data not available
ZData not available
Density (calculated) (g/cm3)Data not available
R-factorData not available

Chemical Reactivity and Mechanistic Investigations of 7 3,4 Difluorophenyl 1h Indole

Electrophilic Aromatic Substitution (EAS) Reactivity of the Indole (B1671886) Nucleus

The indole ring is a highly electron-rich heteroaromatic system, making it exceptionally reactive towards electrophiles. The pyrrole (B145914) moiety of the indole ring is more activated than the benzene (B151609) part. Electrophilic attack typically occurs at the C3 position, which is the most nucleophilic site due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion) through resonance.

In the case of 7-(3,4-difluorophenyl)-1H-indole, the C7 position is blocked by the difluorophenyl group. This substitution at C7 is expected to have a minimal electronic effect on the preferred site of electrophilic attack on the indole ring itself. Therefore, electrophilic substitution will overwhelmingly favor the C3 position. Should the C3 position be occupied, electrophilic attack may then occur at the C2 position, although this is generally less favored. Common electrophilic substitution reactions for indoles include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

Reaction TypeReagentsPredicted Major Product
HalogenationNBS, NCS, I₂3-Halo-7-(3,4-difluorophenyl)-1H-indole
NitrationHNO₃/H₂SO₄ (mild conditions)3-Nitro-7-(3,4-difluorophenyl)-1H-indole
SulfonationSO₃/Pyridine (B92270)This compound-3-sulfonic acid
Friedel-Crafts AcylationAcyl chloride/Lewis acid3-Acyl-7-(3,4-difluorophenyl)-1H-indole

Nucleophilic Substitution Patterns on the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl group attached to the indole ring is susceptible to nucleophilic aromatic substitution (SNAr). The two fluorine atoms are strong electron-withdrawing groups, which activate the benzene ring towards attack by nucleophiles. The positions ortho and para to the activating groups are the most electrophilic. In 3,4-difluorobenzene derivatives, the positions for nucleophilic attack are C-3 and C-4.

The regioselectivity of nucleophilic substitution on the difluorophenyl ring will depend on the nature of the nucleophile and the reaction conditions. Generally, the fluorine atom that is more activated by the other fluorine and potentially by the electronic effect of the indole substituent will be replaced. The indole group is generally considered a weak electron-donating group, which might slightly deactivate the phenyl ring towards nucleophilic attack compared to a strongly electron-withdrawing substituent. However, the presence of two fluorine atoms ensures that SNAr reactions can proceed under suitable conditions, for instance, with strong nucleophiles at elevated temperatures.

Potential Nucleophilic Aromatic Substitution Reactions:

NucleophileReagent ExamplePotential Product(s)
AlkoxideSodium methoxide (B1231860) (NaOMe)7-(3-Fluoro-4-methoxyphenyl)-1H-indole or 7-(4-Fluoro-3-methoxyphenyl)-1H-indole
AmineAmmonia (B1221849) (NH₃) or primary/secondary amines7-(3-Fluoro-4-aminophenyl)-1H-indole or 7-(4-Fluoro-3-aminophenyl)-1H-indole
ThiolateSodium thiophenoxide (NaSPh)7-(3-Fluoro-4-(phenylthio)phenyl)-1H-indole or 7-(4-Fluoro-3-(phenylthio)phenyl)-1H-indole

Reactivity of the Indole N-H Proton

The N-H proton of the indole ring is weakly acidic, with a pKa typically in the range of 16-17 in DMSO. This acidity allows for deprotonation by a sufficiently strong base to form the indolyl anion. This anion is a potent nucleophile and can readily participate in a variety of reactions.

The deprotonated this compound can be alkylated, acylated, or silylated at the nitrogen atom. The choice of base and electrophile is crucial for achieving high yields and selectivity. Common bases used for the deprotonation of indoles include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and organolithium reagents.

Representative N-H Functionalization Reactions:

Reaction TypeReagentProduct
N-AlkylationNaH, then an alkyl halide (e.g., CH₃I)1-Alkyl-7-(3,4-difluorophenyl)-1H-indole
N-AcylationNaH, then an acyl chloride (e.g., CH₃COCl)1-Acyl-7-(3,4-difluorophenyl)-1H-indole
N-SulfonylationNaH, then a sulfonyl chloride (e.g., TsCl)1-Sulfonyl-7-(3,4-difluorophenyl)-1H-indole
N-SilylationNaH, then a silyl (B83357) chloride (e.g., TMSCl)1-Silyl-7-(3,4-difluorophenyl)-1H-indole

Investigations into Intramolecular Rearrangements

There is no specific information in the surveyed literature pointing to unique intramolecular rearrangements for this compound under typical reaction conditions. Indole derivatives can, in some cases, undergo rearrangements, such as the Fischer indole synthesis itself, which involves a sigmatropic rearrangement. However, for a pre-formed indole like this one, such rearrangements are not expected. It is conceivable that under harsh conditions, such as strong acid or high temperatures, complex and perhaps unselective rearrangements or decompositions could occur, but these have not been specifically studied for this molecule.

Mechanistic Pathways of Representative Transformations

The mechanisms of the predicted reactions are well-established in organic chemistry.

Electrophilic Aromatic Substitution (at C3): The reaction proceeds via a two-step mechanism. First, the π-system of the indole ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (arenium ion) with the positive charge delocalized over the C2 and nitrogen atoms. The attack at C3 is favored as it allows for resonance stabilization without disrupting the aromaticity of the benzene portion of the indole. In the second step, a base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-substituted product.

Nucleophilic Aromatic Substitution (on the difluorophenyl ring): This reaction typically follows a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the phenyl ring is restored.

N-H Deprotonation and Subsequent Nucleophilic Attack: This is a two-step process. First, a base abstracts the acidic N-H proton to generate the indolyl anion. This anion is a strong nucleophile. In the second step, the nitrogen-centered anion attacks an electrophilic center (e.g., the carbon of an alkyl halide) in an SN2 reaction to form a new N-C bond.

Computational and Theoretical Studies of 7 3,4 Difluorophenyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to investigate the electronic structure and properties of many-body systems like molecules. chemrevlett.combiointerfaceresearch.com It is employed to predict a wide array of molecular characteristics with a favorable balance of accuracy and computational cost.

A primary step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 7-(3,4-difluorophenyl)-1H-indole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Illustrative Data: A representative DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) would likely predict a non-planar arrangement between the indole (B1671886) and difluorophenyl rings to minimize steric hindrance.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC(7)-C(Ar)~1.48 Å
Bond AngleC(6)-C(7)-C(Ar)~121°
Dihedral AngleN(1)-C(7a)-C(7)-C(Ar)~40-50°

Note: This data is illustrative and based on typical values for substituted biaryl systems.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov DFT calculations provide both the energies and the spatial distribution of these orbitals, showing which parts of the molecule are most involved in electron donation and acceptance. youtube.comyoutube.com

Illustrative Data: For this compound, the HOMO would likely be distributed primarily over the electron-rich indole ring system, while the LUMO might show significant density on the electron-withdrawing difluorophenyl ring.

Table 2: Hypothetical FMO Properties for this compound

PropertyPredicted Value (eV)
HOMO Energy-5.8 to -6.2
LUMO Energy-1.5 to -1.9
HOMO-LUMO Gap (ΔE)4.0 to 4.5

Note: These values are representative for similar aromatic heterocyclic compounds. nih.govresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a color-coded diagram that illustrates the electrostatic potential on the surface of a molecule. libretexts.org It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. rsc.orgresearchgate.net

Red regions indicate areas of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like nitrogen and fluorine). These are sites prone to electrophilic attack.

Blue regions denote positive electrostatic potential, usually found around hydrogen atoms, especially the N-H proton of the indole ring. These are sites for nucleophilic attack.

Green regions represent neutral or weakly polar areas.

For this compound, the MEP map would highlight the electronegative fluorine atoms and the nitrogen atom of the indole ring as red areas, while the N-H proton would be a distinct blue region, indicating its potential as a hydrogen bond donor. rsc.orgresearchgate.net

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Vibrational Frequencies: Theoretical calculations of vibrational modes correspond to peaks in an Infrared (IR) or Raman spectrum. libretexts.orglibretexts.org Each calculated frequency can be animated to visualize the specific bond stretching or bending motion. smu.edu For this molecule, characteristic frequencies for the N-H stretch, C-F stretches, and aromatic C-H stretches would be predicted. libretexts.orgnih.gov

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated. These predictions help in assigning the signals in an experimental NMR spectrum, providing a detailed confirmation of the molecular structure.

Illustrative Data: A DFT calculation might predict the N-H stretching frequency to be around 3500 cm⁻¹, which would shift to a lower frequency upon hydrogen bonding. nih.gov

Table 3: Hypothetical Predicted Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)
N-H Stretch~3510
Aromatic C-H Stretch3100 - 3150
C-F Stretch1200 - 1250

Note: This data is for illustrative purposes. Experimental values can be influenced by solvent and concentration. libretexts.orgnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com This method is central to drug discovery for identifying potential drug candidates. nih.govmdpi.com

If this compound were being investigated as a potential inhibitor of an enzyme, molecular docking would be used to place the molecule into the enzyme's active site. The simulation calculates a "binding score" or "binding energy," which estimates the strength of the interaction. acs.org The results also provide a 3D model of the complex, showing key interactions like hydrogen bonds, pi-pi stacking, and hydrophobic interactions between the ligand and the protein's amino acid residues. nih.govmdpi.com For instance, the indole N-H group could act as a hydrogen bond donor, while the aromatic rings could engage in pi-pi stacking with residues like phenylalanine or tyrosine. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Parameters

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net Instead of studying a single molecule, QSAR analyzes a library of related compounds to develop a predictive model.

If this compound were part of a series of similar indole derivatives being tested for a specific biological activity, various molecular descriptors would be calculated for each compound. nih.govsips.org.in These descriptors quantify different aspects of the molecule's structure and properties.

Table 4: Common QSAR Descriptors

Descriptor TypeExample ParameterDescription
Electronic Hammett Constant (σ)Describes the electron-donating or -withdrawing ability of substituents.
Hydrophobic LogPThe logarithm of the partition coefficient between octanol (B41247) and water, measuring hydrophobicity. sips.org.in
Steric Molar Refractivity (MR)Relates to the volume of the molecule and its polarizability.
Topological Wiener IndexA numerical value based on the graph representation of the molecule's atoms and bonds.

A QSAR model would be built using these descriptors to create a mathematical equation that predicts the activity of new, unsynthesized compounds. nih.govresearchgate.net This allows for the virtual screening of large libraries of molecules to prioritize the most promising candidates for synthesis and testing.

Theoretical Predictions of Chemical Reactivity Descriptors

The theoretical prediction of chemical reactivity descriptors for a molecule like this compound would typically involve quantum chemical calculations, such as Density Functional Theory (DFT). These studies provide insights into the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack. Key descriptors that are often calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron, and EA is the energy released when an electron is added. These values are directly related to the HOMO and LUMO energies, respectively.

While computational studies have been performed on other indole derivatives, including those with different substituents, the specific electronic effects of the 3,4-difluorophenyl group at the 7-position of the indole ring on these reactivity descriptors have not been specifically documented. The fluorine atoms, being highly electronegative, are expected to significantly influence the electron distribution within the molecule, thereby affecting its reactivity profile. However, without dedicated computational analysis, any discussion on the precise values of these descriptors for this compound would be speculative.

Due to the lack of specific research, a data table for the theoretical chemical reactivity descriptors of this compound cannot be provided at this time.

Nonlinear Optical (NLO) Properties Investigations

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. Computational methods are frequently employed to predict the NLO properties of novel organic molecules. These investigations typically focus on calculating:

Polarizability (α): This measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): This is a measure of the second-order NLO response and is crucial for effects like second-harmonic generation (SHG). Molecules with large β values are promising candidates for NLO applications.

Second-Order Hyperpolarizability (γ): This relates to the third-order NLO response.

The NLO properties of a molecule are intrinsically linked to its electronic structure, particularly the presence of donor-acceptor groups and extended π-conjugated systems that facilitate intramolecular charge transfer. The this compound structure possesses an indole nucleus, which can act as an electron donor, and a difluorophenyl group, which has electron-withdrawing characteristics. This arrangement suggests the potential for NLO activity.

However, similar to the chemical reactivity descriptors, there is no published research that specifically calculates the polarizability and hyperpolarizability values for this compound. While studies on other indole derivatives have shown promising NLO properties, the specific contribution of the 3,4-difluorophenyl substituent at the 7-position remains unquantified.

Consequently, a data table for the nonlinear optical properties of this compound cannot be presented. Further computational research is required to determine these values and to assess the potential of this compound for NLO applications.

Exploration of Biological and Pharmacological Relevance of 7 3,4 Difluorophenyl 1h Indole in Vitro Studies

Antimicrobial Activity Research (In Vitro)

Research into the antimicrobial capabilities of 7-(3,4-Difluorophenyl)-1H-indole is in a nascent stage. While the broader class of indole (B1671886) derivatives has shown promise in combating various microbial pathogens, specific data for this particular difluorophenyl-substituted indole is limited.

Antibacterial Spectrum and Efficacy Against Bacterial Strains

Currently, there is no publicly available research detailing the specific antibacterial spectrum or efficacy of this compound against various bacterial strains. The indole nucleus is a common scaffold in compounds exhibiting antibacterial properties, and substitutions on the indole ring, including halogenation, can modulate this activity. However, without specific studies on this compound, its activity against key pathogens such as Staphylococcus aureus, Escherichia coli, or Pseudomonas aeruginosa remains uncharacterized.

Antifungal Spectrum and Efficacy Against Fungal Strains

Similarly, the antifungal spectrum and efficacy of this compound have not been specifically documented in available scientific literature. While some indole derivatives have demonstrated activity against fungal species like Candida albicans and Aspergillus fumigatus, the antifungal potential of this specific compound is yet to be determined through dedicated in vitro testing.

Preliminary Insights into Microbial Cellular Targets

Given the absence of direct research on this compound, any insights into its microbial cellular targets would be speculative. Generally, indole-based antimicrobial compounds can act through various mechanisms, including the disruption of bacterial cell membranes, inhibition of biofilm formation, or interference with essential enzymatic pathways. Further investigation is required to ascertain if this compound operates through any of these or other novel mechanisms.

Anticancer Potential (In Vitro Cell Line Studies)

The anticancer potential of the indole scaffold is well-established, with numerous derivatives demonstrating cytotoxic and antiproliferative effects against cancer cells. The introduction of fluorine atoms, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity.

Evaluation of Antiproliferative Activity in Various Cancer Cell Lines

Specific data from in vitro studies evaluating the antiproliferative activity of this compound against a panel of human cancer cell lines are not available in the current body of scientific literature. Such studies would typically involve assays to determine the half-maximal inhibitory concentration (IC50) against various cell lines, which could include those from breast, lung, colon, and prostate cancers, as well as leukemias.

Mechanistic Pathways of Growth Inhibition or Apoptosis Induction

Without experimental data on its antiproliferative effects, the mechanistic pathways through which this compound might inhibit cancer cell growth or induce apoptosis are unknown. Indole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of tubulin polymerization, modulation of cell cycle progression, and induction of programmed cell death (apoptosis) via intrinsic or extrinsic pathways. Future research would be necessary to elucidate the specific molecular targets and signaling pathways affected by this compound in cancer cells.

A comprehensive review of scientific literature and research databases reveals a lack of specific studies on the in vitro antiviral activity of the chemical compound this compound. Consequently, there is no available data to populate the requested sections on its assessment against RNA and DNA viruses or to elucidate its antiviral mechanism of action.

Scientific research on the biological and pharmacological properties of novel chemical entities is an ongoing process. While the broader class of indole derivatives has been a subject of interest in antiviral research, specific investigations into this compound have not been published in the accessible scientific domain. Therefore, any detailed discussion on its antiviral efficacy or mechanism would be speculative and not based on empirical evidence.

For a thorough and scientifically accurate exploration of this compound's potential antiviral relevance, dedicated in vitro studies would be necessary. Such research would involve screening the compound against a panel of clinically relevant RNA and DNA viruses to determine its inhibitory concentrations and cytotoxicity. Subsequent mechanistic studies would then be required to understand how the compound interferes with the viral life cycle.

Until such studies are conducted and their findings published, it is not possible to provide a detailed and evidence-based article on the antiviral activity of this compound as per the user's request.

Future Research Trajectories and Potential Translational Applications

Design and Synthesis of Novel Derivatives for Optimized Biological Profiles

The core structure of 7-(3,4-Difluorophenyl)-1H-indole is a prime candidate for further chemical modification to enhance its biological activity. Future research will likely focus on synthesizing new derivatives to establish comprehensive Structure-Activity Relationships (SAR). acs.orgnih.govnih.gov The indole (B1671886) ring offers multiple reactive sites for substitution, including the nitrogen atom (N-1) and various positions on the bicyclic system (C-2, C-3, C-4, C-5, C-6). nih.gov

Key strategies for derivatization could include:

N-Alkylation and N-Arylation: Introducing various substituents at the N-1 position of the indole ring can significantly impact the molecule's interaction with biological targets. nih.gov

Substitution at C-2 and C-3: The C-2 and C-3 positions of the pyrrole (B145914) moiety are highly reactive and crucial for many of the biological activities observed in indole derivatives. nih.gov Introducing groups such as carboxamides, ketones, or additional heterocyclic rings could lead to compounds with enhanced potency or selectivity. nih.gov

Modification of the Phenyl Ring: Altering the substitution pattern on the 7-phenyl group, beyond the existing difluoro-moieties, could fine-tune electronic and steric properties.

The synthesis of these new analogs can be achieved through various established and emerging chemical methodologies, including multicomponent reactions, green chemistry approaches, and transition-metal-catalyzed cross-coupling reactions. researchgate.netmdpi.comnih.gov For instance, palladium-catalyzed reactions are highly effective for creating C-C and C-N bonds, enabling the assembly of complex indole derivatives. mdpi.comacs.org

Table 1: Potential Modifications on the this compound Scaffold
Modification SitePotential SubstituentsAnticipated Effect on Biological Profile
Indole N-1Alkyl chains, Benzyl groups, Acyl groupsModulation of lipophilicity and target binding affinity
Indole C-2Carboxylic acids, Esters, Phenyl groupsAlteration of electronic properties and introduction of new interaction points
Indole C-3Alkyl groups, Carbonyls, Connection to other heterocyclesEnhancement of potency and exploration of new binding modes
Phenyl RingAdditional fluorine atoms, Methoxy groups, Amino groupsFine-tuning of electronic effects and metabolic stability

Identification of Undiscovered Molecular Targets and Biological Pathways

Indole derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory activities. mdpi.comcreative-proteomics.comontosight.ai While the specific molecular targets of this compound are not yet fully elucidated, its structural features suggest several potential areas of investigation.

Future research should employ a combination of computational and experimental approaches to identify its biological partners. Techniques such as target-based screening against known enzyme families (e.g., protein kinases, histone deacetylases) and cell-based phenotypic screening can uncover novel activities. mdpi.com The indole scaffold is a known component of molecules that inhibit tubulin polymerization and protein kinases, both critical targets in cancer therapy. mdpi.com Furthermore, indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism and immune suppression, are emerging as important cancer immunotherapy targets that can be modulated by indole-based structures. nih.gov

Once a primary target or pathway is identified, further studies can delineate the precise mechanism of action. This involves understanding how the compound binds to its target and the downstream cellular consequences of this interaction.

Development as Chemical Probes for Biological Systems

The inherent fluorescence of the indole ring, combined with the presence of fluorine atoms, makes this compound and its derivatives excellent candidates for development as chemical probes. nih.govnih.gov These probes are valuable tools for studying biological systems, allowing for the visualization and tracking of molecular processes in living cells. nih.gov

The introduction of fluorine provides a unique spectroscopic handle. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular interactions, and fluorinated probes can be used to investigate binding events with proteins or other biomolecules without the background noise present in ¹H NMR. ossila.com

Derivatives of this compound could be designed as:

Fluorescent Probes: By modifying the indole structure to enhance its quantum yield and shift its emission wavelength, probes can be developed for fluorescence microscopy and bioimaging. nih.govnih.govossila.com Attaching specific targeting moieties would allow for the visualization of particular organelles or cell types.

Affinity-Based Probes: By incorporating a reactive group, the molecule can be converted into a probe that covalently labels its biological target. This is a powerful strategy for target identification and validation. rug.nl

The development of such probes would not only advance our understanding of the compound's own biological activity but also provide versatile tools for broader biological research. nih.gov

Exploration of Advanced Material Science Applications (e.g., Organic Electronics)

Beyond its biological potential, the this compound structure is of significant interest for applications in material science, particularly in the field of organic electronics. researchgate.net Aromatic and heterocyclic compounds form the backbone of organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). technologypublisher.commdpi.com

The key features of this compound relevant to this field are:

The Indole Core: The electron-rich indole system is an excellent hole-transporting moiety. mdpi.com

Fluorine Substitution: The incorporation of fluorine atoms into aromatic systems has profound effects on their electronic properties. tuni.firesearchgate.netacs.org Fluorination typically lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can improve electron injection, enhance the stability of the material against oxidation, and facilitate n-type or ambipolar charge transport. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 7-(3,4-difluorophenyl)-1H-indole, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step sequences starting from fluorinated aromatic precursors. For example, hexafluorobenzene can undergo nucleophilic substitution to form intermediates like tetrafluoroindole derivatives, followed by Suzuki-Miyaura coupling to introduce the 3,4-difluorophenyl group . Key intermediates are characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm regioselectivity and purity.
  • High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
  • Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
    Safety protocols include using inert atmospheres (e.g., N₂) for air-sensitive reactions and proper waste segregation for halogenated byproducts .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Answer: Critical techniques include:

  • X-ray Crystallography: To resolve bond angles and confirm substituent positions (e.g., fluorine placement on the phenyl ring) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups like N-H (indole) and C-F stretches.
  • Differential Scanning Calorimetry (DSC): To assess thermal stability and melting behavior.
    Cross-validation with computational methods (e.g., DFT calculations) is recommended to resolve ambiguities in stereoelectronic effects .

Q. What safety precautions are critical when handling fluorinated indole derivatives in the lab?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with corrosive or toxic intermediates .
  • Ventilation: Use fume hoods for reactions releasing HF or volatile fluorocarbons.
  • Waste Management: Halogenated waste must be stored in designated containers and processed by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in cross-coupling reactions?

Answer: Key factors include:

  • Catalyst Selection: Palladium (e.g., Pd(PPh₃)₄) or rhodium complexes for Suzuki-Miyaura coupling, with ligand tuning to enhance selectivity .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.
  • Temperature Control: Moderate heating (60–80°C) balances reaction rate and side-product formation.
    For example, a 15% yield increase was reported by replacing toluene with DMF in analogous indole syntheses .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?

Answer:

  • Substituent Variation: Modify the indole core (e.g., N-alkylation) or fluorophenyl group (e.g., meta/para fluorine substitution) to probe electronic effects .
  • Biological Assays: Test against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) using dose-response curves.
  • Computational Modeling: Molecular docking to predict binding affinities based on fluorine’s electronegativity and steric bulk .

Q. How should researchers address contradictions in reported synthetic yields or biological activity data for fluorinated indoles?

Answer: Potential resolutions include:

  • Purity Verification: Reanalyze intermediates via HPLC to rule out impurities affecting reactivity .
  • Reproducibility Checks: Standardize reaction conditions (e.g., solvent grade, catalyst batch) across labs.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological biases.
    For instance, discrepancies in Pd-catalyzed coupling yields may stem from trace moisture in solvents, which deactivates catalysts .

Q. What strategies are effective for studying the adsorption and reactivity of this compound on indoor surfaces in environmental chemistry?

Answer:

  • Microspectroscopic Imaging: Use techniques like AFM or ToF-SIMS to map surface interactions at nanoscale resolution .
  • Controlled Exposure Chambers: Simulate indoor environments with variable humidity and oxidant levels (e.g., ozone) to quantify degradation pathways.
  • Quantum Mechanical Calculations: Model adsorption energies on silica or cellulose surfaces to predict environmental persistence .

Q. How can advanced crystallization techniques improve the polymorph screening of this compound?

Answer:

  • High-Throughput Screening: Use robotic platforms to test >100 solvent/anti-solvent combinations for polymorph discovery.
  • Synchrotron X-ray Diffraction: Resolve subtle lattice differences between polymorphs.
  • Thermodynamic Stability Assays: DSC and slurry experiments to identify the most stable form under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.